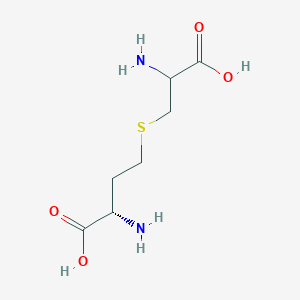

Cystathionine

Overview

Description

Cystathionine is an intermediate in the synthesis of cysteine from homocysteine. It is produced by the transsulfuration pathway and is converted into cysteine by cystathionine gamma-lyase (CTH) . It’s a sulfur-containing amino acid formed as an intermediate in the conversion of methionine to cysteine .

Synthesis Analysis

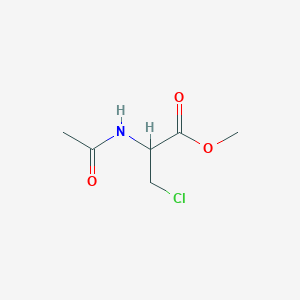

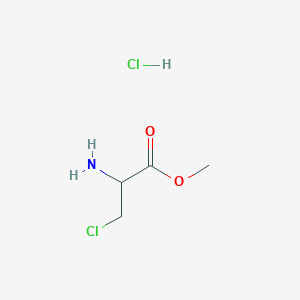

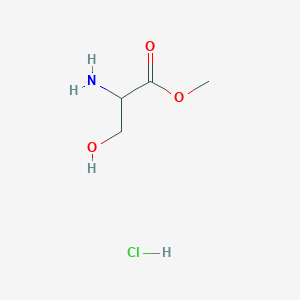

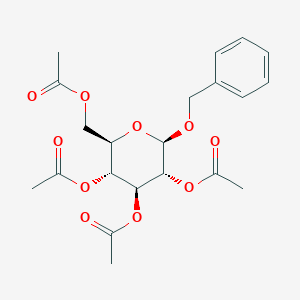

Biosynthetically, cystathionine is generated from homocysteine and serine by cystathionine beta synthase . A practical and simple method for the preparation of L-cystathionine involves thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid .Molecular Structure Analysis

Cystathionine beta-synthase (CBS), the first (and rate-limiting) enzyme in the transsulfuration pathway, is an important mammalian enzyme in health and disease . CBS uses the cofactor pyridoxal-phosphate (PLP) and can be allosterically regulated by effectors such as the ubiquitous cofactor S-adenosyl-L-methionine (AdoMet) .Chemical Reactions Analysis

CBS catalyzes the first step of the transsulfuration pathway, from homocysteine to cystathionine . It is then cleaved into cysteine and α-ketobutyrate by cystathionine gamma-lyase .Scientific Research Applications

Role in Cancer Research

Cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) have emerged as significant sources of hydrogen sulfide (H2S) in various forms of mammalian cancer . For instance, in murine breast cancer cell line EO771, the functional role of CBS and 3-MST’s catalytic activity was investigated . The study showed that EO771 cells express CBS, CSE, and 3-MST protein, as well as several enzymes involved in H2S degradation .

Involvement in Cysteine Biosynthesis

Cystathionine γ-lyase (CSE) is an enzyme responsible for the biosynthesis of cysteine from cystathionine in the final step of the transsulfuration pathway . It also has β-lyase activity toward cystine, generating cysteine persulfide (Cys-SSH) . This chemical reactivity of Cys-SSH is thought to be involved in the catalytic activity of particular proteins via protein polysulfidation .

Role in Cystine Metabolism

During cystine metabolism, CSE polysulfidation occurs at Cys136 . Transfection of wild-type CSE into COS-7 cells resulted in increased intracellular Cys-SSH production . Interestingly, this was significantly increased when Cys136Val or Cys136/171Val CSE mutants were transfected, instead of the wild-type enzyme .

Inhibition of CSE

In vitro incubation of CSE with CSE-enzymatically synthesized Cys-SSH resulted in the inhibition of Cys-SSH production . In contrast, the mutant CSEs (Cys136Val and Cys136/171Val) proved resistant to inhibition . The Cys-SSH-producing CSE activity of Cys136/171Val CSE was higher than that of the wild-type enzyme .

Role in Antioxidant Research

Cystathionine plays a crucial role in antioxidant research. It is involved in the regulation of proliferation, migration, and bioenergetics of murine breast cancer cells . The CBS/CSE inhibitor aminooxyacetic acid (AOAA) and the 3-MST inhibitor 2- [(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one (HMPSNE) were used to assess the role of endogenous H2S in the modulation of breast cancer cell proliferation, migration, bioenergetics, and viability in vitro .

Role in Hydrogen Sulfide Production

Cystathionine is involved in the production of hydrogen sulfide (H2S), a gasotransmitter with various physiological roles . The CBS, CSE, and 3-MST enzymes, which are significant sources of H2S in various forms of mammalian cancer, use cystathionine as a substrate .

Mechanism of Action

Target of Action

Cystathionine primarily targets two enzymes: Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CTH) . CBS is the first and rate-limiting enzyme in the transsulfuration pathway, responsible for the biosynthesis of cysteine from homocysteine . CTH, on the other hand, converts cystathionine into cysteine . These enzymes play crucial roles in health and disease, with their upregulation contributing to the pathophysiology of several diseases, including cancer and Down syndrome .

Mode of Action

Cystathionine is generated from homocysteine and serine by CBS . This enzyme irreversibly diverts sulfur from the methionine cycle by condensing homocysteine with serine into cystathionine . Cystathionine is then cleaved into cysteine and α-ketobutyrate by CTH .

Biochemical Pathways

Cystathionine is an intermediate in the transsulfuration pathway , which is the only route for de novo biosynthesis of cysteine in mammals . This pathway plays a central role in sulfur metabolism and redox regulation . It involves the interconversion of cysteine and homocysteine through the intermediate cystathionine . The pathway consists of two enzymatic steps: CBS irreversibly diverts sulfur from the methionine cycle by condensing homocysteine with serine into cystathionine, and CTH hydrolyses cystathionine into cysteine .

Pharmacokinetics

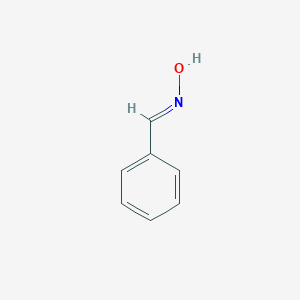

It was found that betaine binds CBS tighter than its respective substrates and forms a dead-end PLP-bound intermediate featuring an oxime bond . .

Result of Action

The action of cystathionine results in the production of cysteine and the gaseous signaling molecule hydrogen sulfide (H2S) . Cysteine is essential for protein synthesis, biosynthesis of glutathione and taurine, redox regulation, and biogenesis of H2S . Aberrant upregulation of CBS and overproduction of H2S contribute to the pathophysiology of several diseases, including cancer and Down syndrome .

Action Environment

The action of cystathionine can be influenced by various environmental factors. For instance, the presence of serine can rescue and essentially normalize the enzymatic activity of CBS inhibited by aminooxyacetic acid (AOAA), a commonly used CBS inhibitor . This suggests that the cellular environment and the presence of other molecules can modulate the action of cystathionine.

properties

IUPAC Name |

2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861587 | |

| Record name | DL-Cystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cystathionine | |

CAS RN |

535-34-2 | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Cystathionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 535-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-amino-2-carboxyethyl)-DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

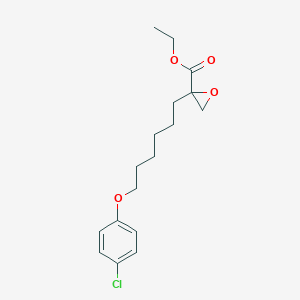

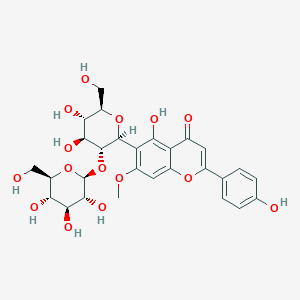

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is cystathionine and what is its role in biological systems?

A: Cystathionine is a non-proteinogenic amino acid, meaning it is not used in the building of proteins. Instead, it serves as a crucial intermediate in the transsulfuration pathway, a metabolic route responsible for the biosynthesis of cysteine from methionine. [, , ]

Q2: How does cystathionine relate to homocysteine, and why is this connection clinically significant?

A: Cystathionine is synthesized from the condensation of homocysteine and serine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). [, , ] Elevated levels of homocysteine are recognized as an independent risk factor for vascular diseases. [, ] Thus, understanding cystathionine metabolism is crucial as it directly influences homocysteine levels.

Q3: What are the two main metabolic pathways involving cystathionine, and how do they differ?

A3: Cystathionine is involved in two opposing transsulfuration pathways:

Q4: How do mutations in the genes encoding for enzymes involved in cystathionine metabolism impact human health?

A: Mutations in the CBS gene, leading to CBS deficiency, result in a condition known as homocystinuria. This disorder, if untreated, can cause mental retardation, thromboembolic complications, and connective tissue disorders. [] Elevated homocysteine levels, often associated with CBS mutations, are also linked to an increased risk of vascular disease. []

Q5: Beyond its role as an intermediate, does cystathionine have any intrinsic biological activity?

A: Research suggests that cystathionine itself may possess protective properties. Studies have shown that it can mitigate endoplasmic reticulum stress-induced lipid accumulation, tissue injury, and apoptotic cell death. [, ] This finding highlights the potential therapeutic value of cystathionine beyond its role in cysteine synthesis.

Q6: How does cystathionine interact with enzymes in the transsulfuration pathway?

A6: Cystathionine interacts as a substrate with two key enzymes:

* **Cystathionine β-synthase (CBS):** This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. [, , , ] The binding of cystathionine to CBS is a key step in both forward and reverse transsulfuration pathways.* **Cystathionine γ-lyase (CGL):** This enzyme catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia. [, , , ] The interaction between CGL and cystathionine is essential for the final step of cysteine production in both transsulfuration pathways.Q7: What is the significance of the different catalytic activities exhibited by cystathionine γ-lyase (CGL)?

A: CGL exhibits diverse enzymatic activities, including cystathionine β-lyase, cystathionine γ-lyase, and cystathionine γ-synthase activities. [] It can also catalyze α,γ-elimination reactions, breaking down cystathionine into cysteine, α-ketobutyrate, and ammonia. [, ] Additionally, in some species, CGL can utilize cysteine as a substrate, generating hydrogen sulfide (H2S). [] This diversity in catalytic activity highlights the complexity of CGL's role in sulfur amino acid metabolism.

Q8: How does the structure of cystathionine γ-synthase (CGS) contribute to its substrate specificity?

A: Structural studies of CGS from various organisms have provided insights into its substrate specificity. For instance, plant CGS utilizes O-phospho-L-homoserine, while bacterial CGS utilizes O-acetyl/succinyl-L-homoserine. [, ] This difference in substrate preference is attributed to variations in the binding modes of the distal substrate groups, primarily due to the presence of a lysine residue in plant CGS that interacts with the phosphate group of O-phospho-L-homoserine, while bacterial CGS has a glycine residue in the corresponding position. [, ]

Q9: What is the role of propargylglycine in studying cystathionine metabolism?

A: Propargylglycine is a mechanism-based inhibitor of cystathionine γ-synthase and cystathionine γ-lyase. [, , , ] By inhibiting these enzymes, propargylglycine disrupts cystathionine metabolism, leading to the accumulation of cystathionine in cells and tissues. [, , ] This accumulation can be measured to study the flux of metabolites through the transsulfuration pathway.

Q10: What are the implications of cystathionine accumulation in neuroblastoma?

A: Cystathioninuria, or elevated cystathionine levels, is a frequent characteristic of neuroblastoma. [] Research suggests that this is due to a biochemical block in the transsulfuration pathway at the level of cystathionine γ-lyase, resulting in the accumulation of cystathionine synthesized by cystathionine β-synthase. [] This finding highlights the potential of cystathionine as a diagnostic marker for neuroblastoma.

Q11: How do hormonal changes during pregnancy and lactation affect cystathionine γ-lyase (CSE) expression?

A: Studies in mice have shown that CSE expression is differentially regulated in the liver and kidneys of mothers during gestation and lactation. [] Hepatic CSE expression increases significantly after birth, peaking around two weeks postpartum, and this induction is dependent on lactation. [] In contrast, renal CSE expression is induced during late gestation and then gradually decreases. [] These findings suggest distinct roles for hepatic and renal CSE in regulating cysteine metabolism during pregnancy and lactation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)